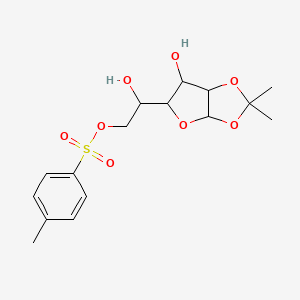

1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose

Description

Properties

IUPAC Name |

[2-hydroxy-2-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8S/c1-9-4-6-10(7-5-9)25(19,20)21-8-11(17)13-12(18)14-15(22-13)24-16(2,3)23-14/h4-7,11-15,17-18H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQAMHMOGSSLIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2C(C3C(O2)OC(O3)(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose can be synthesized through the following steps:

Protection of the Hydroxyl Groups: The hydroxyl groups of a-D-glucofuranose are protected by reacting with acetone in the presence of an acid catalyst to form 1,2-O-isopropylidene-a-D-glucofuranose.

Tosylation: The protected glucofuranose is then treated with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as azides or halides, to form different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups, to form different functionalized products.

Common Reagents and Conditions

Tosylation: Tosyl chloride and pyridine are commonly used for introducing the tosyl group.

Substitution: Nucleophiles such as sodium azide or halides are used for substitution reactions.

Major Products Formed

Azido Derivatives: Substitution of the tosyl group with azide forms azido derivatives, which are useful intermediates in further synthetic transformations.

Halide Derivatives: Substitution with halides forms halogenated derivatives, which can be further functionalized.

Scientific Research Applications

Scientific Research Applications

-

Carbohydrate Chemistry

- Glycoside Synthesis : The compound serves as a precursor for synthesizing glycosides and glycoconjugates, crucial for studying carbohydrate-protein interactions. For instance, it can be used to create glycosides that mimic natural oligosaccharides, aiding in understanding their biological roles.

-

Biological Studies

- Oligosaccharide Synthesis : It is instrumental in synthesizing oligosaccharides that are vital for cell signaling and immune responses. Research has shown that modified oligosaccharides can influence cellular behavior, making this compound essential for studying these interactions.

-

Medicinal Chemistry

- Therapeutic Applications : The compound is involved in synthesizing complex molecules with potential therapeutic effects. For example, derivatives of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose have been explored for their anti-cancer properties by facilitating the development of drug candidates that target specific biological pathways.

-

Industrial Applications

- Carbohydrate-Based Materials : It is utilized in producing various carbohydrate-based materials and chemicals, which are important in pharmaceuticals and biotechnology. The versatility of this compound allows for its application in creating functionalized polymers that can be used in drug delivery systems.

Data Table: Comparison of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Carbohydrate Chemistry | Precursor for glycosides and glycoconjugates | Synthesis of glycosides for protein interaction studies |

| Biological Studies | Synthesis of oligosaccharides for cell signaling | Development of oligosaccharides to study immune responses |

| Medicinal Chemistry | Intermediate in complex molecule synthesis | Creation of anti-cancer drug candidates |

| Industrial Applications | Production of carbohydrate-based materials | Development of functionalized polymers |

Case Studies

- Synthesis of Glycosides : A study demonstrated the synthesis of various glycosides using 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose as a key intermediate. The resulting glycosides showed significant biological activity against specific enzymes involved in glycoprotein synthesis.

- Oligosaccharide Development : Researchers synthesized a series of oligosaccharides from this compound to investigate their roles in cell signaling pathways. The findings indicated that certain oligosaccharides could modulate immune responses effectively.

- Drug Development : In medicinal chemistry applications, derivatives synthesized from 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose were evaluated for their anticancer properties, leading to the identification of promising candidates for further development.

Mechanism of Action

The mechanism of action of 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose involves its role as a protecting group and a functionalization agent in synthetic chemistry. The isopropylidene group protects the hydroxyl groups of the glucofuranose, preventing unwanted reactions during synthetic transformations. The tosyl group serves as a leaving group, facilitating substitution reactions with various nucleophiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

1,2-O-Isopropylidene-6-O-(methylsulfonyl)-α-D-glucofuranose

- Molecular Formula : C₁₀H₁₈O₈S (same as the tosyl derivative) .

- Key Differences :

- Applications : Primarily used in controlled sulfonation reactions where steric bulk is a limiting factor .

6-O-Octanoyl-1,2-O-isopropylidene-α-D-glucofuranose

- Molecular Formula : C₁₈H₃₀O₇ (derived from C₈H₁₆O₂ substitution) .

- Key Differences: The octanoyl group introduces lipophilicity, enhancing solubility in organic solvents. Synthesized via direct acylation under mild conditions (pyridine, low temperature) without catalysts, contrasting with the tosyl derivative’s synthesis (tosyl chloride in pyridine/DCM) .

- Applications : Used in surfactant research and antimicrobial studies due to its amphiphilic properties .

6-Deoxy-6-fluoro-1,2-O-isopropylidene-α-D-glucofuranose

6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose

- Molecular Formula : C₉H₁₅N₃O₅ .

- Key Differences :

- Applications : Glycopolymer synthesis and materials science applications .

6-Deoxy-6-(N-benzylhexadecyl)amino-1,2-O-isopropylidene-α-D-glucofuranose

- Molecular Formula: Not explicitly stated, but includes a long-chain alkylamino group .

- Key Differences: The amino group at C-6 allows for hydrogen bonding and further functionalization (e.g., amidation). Synthesized via reductive amination, diverging from sulfonate-based routes .

- Applications : Antimicrobial and surfactant studies .

Table 1. Structural and Functional Comparison

Biological Activity

1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose is a significant compound in carbohydrate chemistry, primarily utilized as a precursor in the synthesis of various glycosides and glycoconjugates. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable tool for studying biological processes and developing therapeutic agents.

- Molecular Formula : C16H22O8S

- Molecular Weight : 374.40608 g/mol

- CAS Number : 26275-20-7

The biological activity of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose is largely attributed to its role as a protecting group and functionalization agent in synthetic chemistry. The isopropylidene group protects hydroxyl groups from unwanted reactions, while the tosyl group serves as an excellent leaving group, facilitating substitution reactions with nucleophiles. This dual functionality enables the compound to be transformed into various derivatives that can exhibit specific biological activities.

Carbohydrate Chemistry

The compound is essential in synthesizing glycosides and glycoconjugates, which are crucial for understanding carbohydrate-protein interactions. These interactions play significant roles in cell signaling and immune responses.

Medicinal Chemistry

1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose has been utilized in developing complex molecules with potential therapeutic applications. It serves as an intermediate in synthesizing drugs targeting various diseases, including cancer.

Case Studies

- Glycoconjugation with Quinoline Derivatives : Research demonstrated that glycoconjugates formed from this compound exhibited pro-apoptotic properties against cancer cells. The study found that these glycoconjugates could inhibit cell migration and intercalate with DNA, indicating their potential as anticancer agents .

- Sulfated Carbohydrates : The compound facilitates the synthesis of sulfated carbohydrates, which are involved in numerous biological events such as cell adhesion and signaling. By modifying the carbohydrate scaffold with sulfate groups, researchers can explore molecular recognition processes crucial for physiological phenomena .

Research Findings

Q & A

Q. What is the standard synthetic route for 1,2-O-isopropylidene-6-O-tosyl-α-D-glucofuranose, and how is regioselectivity achieved at the C-6 position?

The compound is synthesized via tosylation of 1,2-O-isopropylidene-α-D-glucofuranose using tosyl chloride (TsCl) in a mixture of dichloromethane (DCM) and pyridine under inert conditions. The reaction proceeds at room temperature for 48 hours, with pyridine acting as both a solvent and base to neutralize HCl byproducts. Regioselectivity at the C-6 hydroxyl group is attributed to steric and electronic factors: the primary hydroxyl (C-6) is more nucleophilic than secondary/tertiary hydroxyls (C-3 and C-5). Crystallographic data confirm the axial orientation of the tosyl group, minimizing steric clashes with the isopropylidene ring .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features distinguish it?

- 1H/13C NMR : The isopropylidene group shows two singlets for methyl groups (δ ~1.3–1.5 ppm) and a quaternary carbon signal (δ ~110 ppm). The tosyl group exhibits aromatic proton signals (δ ~7.3–7.8 ppm) and a sulfonate carbon (δ ~145 ppm).

- FTIR : Stretching vibrations for sulfonate (S=O, ~1360 cm⁻¹ and ~1170 cm⁻¹) and isopropylidene ether (C-O-C, ~1250 cm⁻¹).

- X-ray crystallography : Confirms the furanose ring conformation and spatial arrangement of substituents (e.g., axial tosyl group) .

Advanced Research Questions

Q. How do computational methods like DFT aid in predicting reactivity and stability for further derivatization of this compound?

Density Functional Theory (DFT) optimizes molecular geometries and calculates thermodynamic parameters (e.g., Gibbs free energy, HOMO-LUMO gaps) to predict reactivity. For example, the C-3 hydroxyl, though sterically hindered, may exhibit unexpected nucleophilicity in polar aprotic solvents due to favorable orbital overlap. Molecular docking studies reveal how substituents influence interactions with enzymes like glycosidases, guiding design of inhibitors or substrates .

Q. What experimental strategies resolve contradictions in regioselectivity during acylation or alkylation reactions of this compound?

Discrepancies in site selectivity (e.g., C-6 vs. C-3 acylation) arise from reaction conditions:

- Catalysts : Lipases (e.g., Candida antarctica) favor C-6 acylation in organic solvents, while Brønsted acids promote C-3 reactivity via hydrogen bonding .

- Temperature : Low temperatures (–20°C) enhance C-6 selectivity by slowing kinetic competition from secondary hydroxyls .

- Protecting Groups : Introducing bulky groups at C-5 (e.g., trityl) can redirect reactivity to C-3 .

Q. How does the crystal structure of this compound inform its conformational stability and intermolecular interactions?

X-ray data reveal a monoclinic crystal system (space group P21) with hydrogen bonding between sulfonate oxygens and adjacent hydroxyl groups. The isopropylidene ring adopts a ⁴T₃ furanose conformation, stabilizing the axial tosyl group. These interactions explain the compound’s resistance to hydrolysis under mild acidic conditions, critical for storage and handling .

Q. What role does this compound play in synthesizing antimicrobial agents, and how are bioactivity assays optimized?

The tosyl group serves as a leaving group for nucleophilic displacement (e.g., with amines to form C-6 amino derivatives). Antimicrobial activity is evaluated via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Derivatives with long-chain acyl groups (e.g., lauroyl, stearoyl) show enhanced activity due to improved membrane permeability. Time-kill assays and synergy studies (e.g., with β-lactams) are used to validate mechanism of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.